3,3-Di(propan-2-yl)-1,2-dioxetane
Description
Historical Development of Peroxide Chemistry
The study of peroxides dates back to the 19th century with the discovery of hydrogen peroxide. nih.govnih.govdocumentsdelivered.com This marked the beginning of a new field in chemistry focused on compounds containing the oxygen-oxygen single bond. bgsu.edu Over the years, the understanding of peroxides expanded from simple inorganic compounds to a vast array of organic peroxides with diverse structures and reactivity. bgsu.edu The development of new synthetic methods and analytical techniques has allowed chemists to explore the rich and sometimes explosive nature of these energy-rich molecules. nih.govnih.gov
Fundamental Principles of Chemiluminescence in Organic Systems
Chemiluminescence is the emission of light from a chemical reaction. researchgate.net In organic systems, this phenomenon is often associated with the decomposition of high-energy intermediates, which generate products in an electronically excited state. researchgate.netnih.gov As these excited molecules relax to their ground state, they release energy in the form of photons. The efficiency and color of the emitted light are dependent on the molecular structure of the reacting species and the reaction conditions. nih.gov
The mechanism of chemiluminescence in many organic reactions, particularly those involving 1,2-dioxetanes, is a subject of ongoing research. One prominent theory is the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism, which involves an electron transfer process that facilitates the decomposition of the peroxide and the generation of the light-emitting species. rsc.orgresearchgate.net
Structural Significance of the 1,2-Dioxetane (B1211799) Ring System
The 1,2-dioxetane ring is a four-membered heterocycle containing a peroxide linkage. This strained ring system is inherently unstable due to both ring strain and the weak O-O bond. It is this instability that is the key to its chemiluminescent properties. The thermal or catalytic decomposition of the 1,2-dioxetane ring cleaves both the O-O and C-C bonds, typically forming two carbonyl-containing fragments. nih.gov
The energy released during this decomposition is sufficient to promote one of the carbonyl products to an electronically excited state. The nature of the substituents on the carbon atoms of the dioxetane ring plays a crucial role in determining the stability of the molecule, the kinetics of its decomposition, and the characteristics of the emitted light. nih.gov Sterically bulky substituents, for instance, can enhance the thermal stability of the dioxetane. rsc.org
Overview of Research Trajectories for Substituted 1,2-Dioxetanes
Research on substituted 1,2-dioxetanes has been a vibrant area of study. Scientists have synthesized a wide variety of these compounds with different substituents to probe the structure-reactivity relationships that govern their chemiluminescence. rsc.org Much of this research has focused on enhancing the quantum yield of light emission, tuning the emission wavelength, and developing dioxetanes that can be triggered by specific chemical or biological stimuli. rsc.org
For example, the introduction of adamantyl groups has been shown to confer exceptional stability to the dioxetane ring, allowing for their isolation and handling at room temperature. rsc.org Other research has explored the effects of various electron-donating and electron-withdrawing groups on the chemiluminescence efficiency and mechanism. These studies have paved the way for the development of highly sensitive chemiluminescent probes for applications in bioassays, medical diagnostics, and materials science. rsc.org
While the principles outlined above provide a framework for understanding the potential behavior of 3,3-Di(propan-2-yl)-1,2-dioxetane , the absence of specific experimental data for this compound means that any discussion of its properties would be purely speculative. The scientific community awaits dedicated research to synthesize, isolate, and characterize this molecule to determine its place within the fascinating world of chemiluminescent 1,2-dioxetanes.
Data Tables
Due to the lack of specific data for this compound, no data tables can be generated.
Structure
3D Structure
Properties
CAS No. |
144026-55-1 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3,3-di(propan-2-yl)dioxetane |
InChI |
InChI=1S/C8H16O2/c1-6(2)8(7(3)4)5-9-10-8/h6-7H,5H2,1-4H3 |
InChI Key |
URVKCTMOWQXEOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(COO1)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Design
General Synthetic Routes to 1,2-Dioxetanes
Two principal methodologies have been established for the synthesis of the 1,2-dioxetane (B1211799) ring system: the [2+2] cycloaddition of singlet oxygen to electron-rich olefins and the base-mediated ring closure of β-halohydroperoxides.
The photooxygenation of electron-rich alkenes is a common and direct method for the preparation of 1,2-dioxetanes. rsc.org This reaction involves the [2+2] cycloaddition of singlet oxygen (¹O₂) to a carbon-carbon double bond. uoc.gr Singlet oxygen is typically generated in situ by photosensitization, where a dye sensitizer (B1316253), such as Rose Bengal or methylene (B1212753) blue, absorbs light and transfers energy to ground-state triplet oxygen. illinois.edu
The success of this method is highly dependent on the electronic properties of the olefin. Electron-donating groups on the double bond enhance the reactivity towards singlet oxygen, favoring the [2+2] cycloaddition pathway. rsc.org For the synthesis of sterically hindered dioxetanes, highly substituted and electron-rich alkenes are required as precursors. nih.gov
Table 1: Common Photosensitizers for Singlet Oxygen Generation
| Photosensitizer | Absorption Max (nm) | Intersystem Crossing Efficiency |
| Rose Bengal | ~560 | High |
| Methylene Blue | ~665 | High |
| Tetraphenylporphyrin (TPP) | ~420, 515, 550, 590, 650 | High |
Note: The choice of sensitizer can be critical and is often dependent on the solvent and the specific reactivity of the olefin.
An alternative and widely used method for the synthesis of 1,2-dioxetanes is the intramolecular cyclization of β-halohydroperoxides. nih.gov This method involves the deprotonation of the hydroperoxy group by a base, followed by an intramolecular nucleophilic substitution of the adjacent halide. This process is particularly useful for the synthesis of dioxetanes that are not readily accessible through the singlet oxygen route. cdnsciencepub.com
The precursor β-halohydroperoxides are typically synthesized by the reaction of an alkene with a source of electrophilic halogen (e.g., N-bromosuccinimide) in the presence of hydrogen peroxide. The choice of base and reaction conditions for the subsequent cyclization is crucial to maximize the yield of the dioxetane and minimize decomposition and side reactions. cdnsciencepub.com Common bases used include sodium hydroxide (B78521), potassium hydroxide, and silver salts. nih.govcdnsciencepub.com
The mechanism of the [2+2] cycloaddition of singlet oxygen with alkenes has been a subject of considerable study. While a concerted pathway is often depicted, evidence also suggests the involvement of biradical or perepoxide intermediates, particularly for sterically hindered olefins. illinois.edu The exact mechanism can be influenced by the structure of the alkene and the reaction conditions.
In the base-mediated ring closure, the reaction proceeds via an {S_N}2-type displacement of the halide by the hydroperoxide anion. The stereochemistry of the starting halohydroperoxide can influence the stereochemistry of the resulting dioxetane.
Design and Synthesis of Hindered 1,2-Dioxetanes: Focus on 3,3-Di(propan-2-yl)-1,2-dioxetane
The synthesis of this compound requires a precursor olefin that is appropriately substituted. The logical precursor for a [2+2] cycloaddition approach would be 2,3,3-tri(propan-2-yl)-1-butene, which is a highly hindered and electron-rich alkene. However, the synthesis of such a sterically demanding olefin can be challenging.
A more practical approach would likely involve the base-mediated cyclization of a corresponding β-halohydroperoxide. The precursor for this route would be an olefin such as 2,3-di(propan-2-yl)-2-butene. Reaction of this alkene with a halogenating agent in the presence of hydrogen peroxide would yield the necessary 3-halo-2,3-di(propan-2-yl)-2-butyl hydroperoxide intermediate. Subsequent treatment with a suitable base would then induce ring closure to form the target this compound.
A well-documented analogue, tetramethyl-1,2-dioxetane, is prepared from 2,3-dimethyl-2-butene. nih.govcuny.edu This alkene can be converted to the corresponding bromohydroperoxide, which upon treatment with a base like sodium hydroxide or a silver salt, yields tetramethyl-1,2-dioxetane. nih.gov The synthesis of the significantly more hindered this compound would be expected to follow a similar pathway, although the yields may be lower due to increased steric hindrance.
Characterization Techniques for Dioxetane Intermediates (excluding basic identification data)
The characterization of 1,2-dioxetanes and their intermediates is complicated by their thermal and photochemical lability. Beyond basic identification methods, several advanced techniques are employed to study these transient species.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR is a powerful tool for the characterization of 1,2-dioxetanes. ¹H and ¹³C NMR spectra can provide detailed structural information. For hindered dioxetanes, the chemical shifts of the ring carbons and protons are informative. For instance, in tetramethyl-1,2-dioxetane, the ring carbons appear at a characteristic downfield shift. Due to the symmetry of many synthesized dioxetanes, the number of signals can be simplified.
Computational Studies: In conjunction with experimental data, computational methods, such as Density Functional Theory (DFT), are invaluable for understanding the structure, stability, and reaction mechanisms of 1,2-dioxetanes. illinois.edu These studies can provide insights into the geometries of transition states and intermediates that are difficult to observe experimentally.
Thermal Decomposition Mechanisms
The thermal decomposition of 1,2-dioxetanes can proceed through several proposed mechanisms, each with distinct intermediates and transition states. The distribution between these pathways is highly dependent on the substitution pattern of the dioxetane ring and the reaction conditions.
Biradical Pathway: O-O Bond Homolysis and Subsequent C-C Cleavage
A widely accepted mechanism for the thermal decomposition of many 1,2-dioxetanes involves a two-step biradical pathway. This process begins with the rate-determining homolytic cleavage of the weak peroxide (O-O) bond. This initial step results in the formation of a 1,4-dioxy biradical intermediate. The O-O bond is the weakest bond in the molecule, and its scission relieves some of the ring strain inherent in the four-membered ring.
Following the O-O bond homolysis, the resulting biradical can undergo a subsequent cleavage of the carbon-carbon (C-C) bond. This second step leads to the formation of two molecules of the corresponding carbonyl compound. In the case of this compound, this would yield two molecules of acetone (B3395972). The C-C bond cleavage is typically very fast, and the biradical intermediate is therefore short-lived.
Theoretical studies on various substituted 1,2-dioxetanes support the biradical mechanism, suggesting that the stability of the radical centers formed upon O-O bond cleavage plays a crucial role in determining the activation energy for the decomposition.
Concerted Decomposition Models
In contrast to the stepwise biradical pathway, a concerted mechanism has also been proposed for the decomposition of some 1,2-dioxetanes. In a fully concerted process, the O-O and C-C bonds would break simultaneously, leading directly from the ground state of the dioxetane to the two carbonyl products without the formation of a distinct biradical intermediate.
However, computational studies on methyl-substituted 1,2-dioxetanes suggest a "concerted biradical-like" mechanism. This model proposes that while the O-O bond is significantly elongated in the transition state, the C-C bond has not yet fully cleaved. This suggests a continuous evolution of the electronic structure from the reactant to the products, rather than a distinct two-step process. The transition state in this model has significant biradical character, blurring the lines between a purely stepwise and a purely concerted pathway.
Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanism
The Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism is particularly relevant for 1,2-dioxetanes that are substituted with an electron-rich group. While not directly applicable to the simple thermal decomposition of this compound without an external activator, it is a crucial pathway in many chemiluminescent systems. The CIEEL mechanism involves the interaction of the dioxetane with an electron donor, or "activator."
In the CIEEL pathway, the decomposition is initiated by an intramolecular or intermolecular electron transfer from a suitable donor to the dioxetane. This electron transfer dramatically weakens the O-O bond, leading to its facile cleavage. For this to occur, the dioxetane must possess a substituent that can be triggered to become a potent electron donor.
The electron transfer event results in the formation of a radical ion pair, consisting of the oxidized donor and the radical anion of the dioxetane. This radical anion is highly unstable and rapidly undergoes O-O bond cleavage to form a new radical and an anion. These species are formed within a solvent cage, and their subsequent dynamics, including C-C bond cleavage and electron back-transfer, lead to the formation of one of the carbonyl products in an electronically excited state. The efficiency of light emission is influenced by the properties of the solvent cage and the rates of competing processes such as cage escape and non-radiative decay.
The "Entropic Trap" Hypothesis and its Influence on Reaction Dynamics
The concept of an "entropic trap" has emerged from high-level computational studies to explain the formation of excited state products in the decomposition of 1,2-dioxetanes. According to this hypothesis, after the initial O-O bond cleavage, the system reaches a region on the potential energy surface where multiple singlet and triplet electronic states are nearly degenerate.
This region acts as an "entropic trap" because the system can evolve along several different electronic state surfaces. The transition from this region to the final products involves the cleavage of the C-C bond. The branching between the different electronic states in this trap determines the ratio of ground-state to excited-state products formed. The entropic trap model provides a more nuanced view than simple transition state theory, highlighting the importance of the dynamics on a complex potential energy landscape in determining the outcome of the reaction.
Geometrical Requirements for Dissociation Trajectories
The thermal decomposition of 1,2-dioxetanes is not a simple bond-snapping event; it is governed by strict geometrical constraints. The process begins with the cleavage of the O-O bond, forming a biradical intermediate. acs.orgresearchgate.net This is followed by the cleavage of the C-C bond. acs.orgresearchgate.net Computational studies have shown that this decomposition follows a concerted, yet asynchronous, mechanism. capes.gov.br
A crucial aspect of the decomposition is the concept of an "entropic trap." arxiv.orgacs.orgresearchgate.net After the initial O-O bond breaking, the molecule enters a biradical state on a relatively flat potential energy surface. acs.orgresearchgate.net The molecule can remain in this state for a period, with dissociation being postponed. arxiv.orgacs.orgresearchgate.net For the final C-C bond cleavage to occur, specific geometrical conditions are necessary to escape this trap. arxiv.orgacs.orgresearchgate.net This often involves a significant twisting motion around the C-C bond, as defined by the O-C-C-O dihedral angle. acs.org This twisting allows the molecule to reach a geometry that facilitates the final dissociation into two carbonyl products. acs.org Dynamic simulations of 1,2-dioxetane show that ground-state dissociation occurs very rapidly, between 30 and 140 femtoseconds, once the initial O-O bond-breaking transition state is reached. arxiv.orgacs.orgresearchgate.netnih.gov
Photochemically Induced Decomposition Processes
Light can also initiate the decomposition of 1,2-dioxetanes, providing an alternative pathway to thermal activation.
Light-Triggered Bond Cleavage
Absorption of ultraviolet light can trigger the decomposition of 1,2-dioxetanes. This process can be used to activate specifically modified 1,2-dioxetane probes. researchgate.net The photochemical decomposition, similar to the thermal pathway, involves the cleavage of the O-O and C-C bonds, but the initial energy is supplied by a photon rather than heat. researchgate.net This method allows for controlled initiation of the chemiluminescent reaction.
Photo-activation of Chemiluminescent Systems
In some systems, the decomposition of a dioxetane is initiated not by direct light absorption, but through energy transfer from a photosensitizer. This is a key principle in indirect chemiluminescence. acs.org A sensitizer molecule absorbs light and then transfers its energy to the dioxetane. This energy transfer can occur from either the excited singlet or triplet state of the sensitizer to the ground state of the dioxetane, which then decomposes. The efficiency of this process, particularly triplet-to-singlet energy transfer, has been a subject of detailed study. acs.org
Enzymatically Activated Decomposition
The decomposition of certain 1,2-dioxetanes can be triggered by specific enzymes, a mechanism that forms the basis of many highly sensitive bioassays. rsc.orgrsc.org This process relies on the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. rsc.orgrsc.orgnih.govnih.gov
In a typical system, the dioxetane is chemically modified with a protecting group that can be selectively removed by a specific enzyme. rsc.orgrsc.org For example, a phenoxy-substituted 1,2-dioxetane might have a trigger group attached that, when cleaved by an enzyme, generates a phenolate (B1203915) ion. rsc.orgrsc.orgresearchgate.net This phenolate, being electron-rich, initiates an intramolecular electron transfer to the weak O-O bond of the dioxetane ring. rsc.orgnih.govresearchgate.net This transfer leads to the cleavage of the O-O bond, followed by the fragmentation of the molecule into two carbonyl products, one of which is in an electronically excited state. rsc.orgnih.gov This excited product then emits light upon relaxation to its ground state. rsc.org The key is that the enzymatic action removes a "lock," initiating a spontaneous, light-producing chemical cascade. rsc.orgrsc.org
Spin State Dynamics During Decomposition
A hallmark of 1,2-dioxetane decomposition is the generation of electronically excited carbonyl products, which is the origin of the observed chemiluminescence. The distribution between singlet and triplet excited states is a critical feature of the reaction mechanism.
Formation of Singlet and Triplet Excited Carbonyl Products
The thermal decomposition of 1,2-dioxetanes can produce carbonyl fragments in either their ground state (a "dark" reaction) or in an electronically excited singlet (S1) or triplet (T1) state (a "chemiluminescent" reaction). arxiv.orgresearchgate.net For most simple 1,2-dioxetanes, the formation of triplet excited states is significantly more favorable than the formation of singlet excited states. nih.govbgsu.edu The ratio of triplet to singlet products is often on the order of 100 to 1. bgsu.edu
The preference for triplet state formation is explained by the involvement of the biradical intermediate. acs.orgresearchgate.net The potential energy surfaces of the ground state (S0), the first excited singlet state (S1), and the first excited triplet state (T1) come very close in energy in the biradical region. This proximity allows for efficient intersystem crossing from the singlet surface to the triplet surface. researchgate.net Computational studies confirm that the activation energy required to break the C-C bond is lower on the T1 potential energy surface compared to the S1 surface, favoring the formation of triplet excited products. arxiv.org The presence of bulky substituents, such as the propan-2-yl groups, can influence the stability of the dioxetane and the dynamics of its decomposition. capes.gov.br For instance, the unusually stable adamantylideneadamantane-1,2-dioxetane has been a key subject for studying these kinetics. acs.org
Data Tables
Table 1: Decomposition Characteristics of 1,2-Dioxetane Derivatives
| Compound | Activation Energy (kcal/mol) | Triplet Yield (ΦT) | Singlet Yield (ΦS) | Source |
| 1,2-Dioxetane | 22.7 ± 0.8 | - | - | acs.org |
| trans-3,4-Dimethyl-1,2-dioxetane | - | 0.20 ± 0.04 | - | rsc.org |
This compound: A Review of its Chemical Decomposition
The study of 1,2-dioxetanes, four-membered rings containing a peroxide bond, has been a subject of intense research due to their high strain energy and their ability to decompose thermally, often with the emission of light (chemiluminescence). This article focuses on a specific derivative, this compound, and explores the intricate pathways of its decomposition, with a particular emphasis on the quantum mechanical phenomena that govern the formation of electronically excited states.
Decomposition Pathways and Mechanistic Elucidation
Mechanistic Elucidation
The generally accepted mechanism for the thermolysis of 1,2-dioxetanes involves a two-step, biradical process. researchgate.net The initial, rate-determining step is the homolytic cleavage of the O-O bond, leading to the formation of a 1,4-dioxy biradical intermediate. researchgate.net This intermediate is a key player on the potential energy surface and its lifetime and subsequent reactions dictate the ultimate product distribution, including the yields of electronically excited states.
The phenomenon of chemiluminescence in 1,2-dioxetane (B1211799) decomposition arises from the formation of one of the carbonyl products in an electronically excited state (singlet, S1, or triplet, T1), which then decays to the ground state (S0) via the emission of a photon. The partitioning between the ground state and the excited state products, and between the singlet and triplet excited states, is governed by complex quantum mechanical processes known as nonadiabatic transitions and intersystem crossing.
The decomposition of the 1,2-dioxetane ring initially occurs on the ground state potential energy surface (S0). As the O-O bond stretches, the system reaches a region where the potential energy surfaces of the ground state and the excited states (S1 and T1) come into close proximity. At these points, known as conical intersections or regions of surface crossing, the Born-Oppenheimer approximation breaks down, and the molecule can "hop" from one electronic state to another. These nonadiabatic transitions are crucial for populating the excited states of the carbonyl products.
A significant feature of the potential energy surface for many 1,2-dioxetanes is the presence of a shallow minimum for the biradical intermediate, often referred to as an "entropic trap". acs.org The lifetime of this biradical is a critical factor influencing the efficiency of excited state formation. A longer lifetime allows for more time for the system to explore the regions of the potential energy surface where intersystem crossing (ISC), a nonadiabatic transition between states of different spin multiplicity (e.g., S0 to T1 or S1 to T1), can occur.
The efficiency of intersystem crossing is determined by the strength of the spin-orbit coupling between the singlet and triplet states. Theoretical studies on the parent 1,2-dioxetane have shown that there is significant spin-orbit coupling between the ground state and the lowest triplet state (T1) in the biradical region, facilitating the population of the triplet state. This is consistent with experimental observations that the yield of triplet excited products is often significantly higher than that of singlet excited products in the thermolysis of many 1,2-dioxetanes. acs.org
The substitution pattern on the dioxetane ring has a profound impact on the dynamics of decomposition and the yields of excited states. The presence of bulky alkyl groups, such as the isopropyl groups in this compound, influences the energetics and geometry of the transition states and intermediates.
Experimental studies on a series of 3-methyl-3-alkyl-1,2-dioxetanes have shown how steric bulk affects the activation parameters for thermolysis. The data in the table below, adapted from a study on related compounds, illustrates this trend. While specific data for this compound is not available in this study, the trend for the 3-methyl-3-alkyl series provides valuable insight.
| Alkyl Group | Ea (kcal/mol) | log A |
|---|---|---|
| methyl | 24.5 | 13.1 |
| ethyl | 25.1 | 13.4 |
| 2-propyl | 25.4 | 13.2 |
| tert-butyl | 25.8 | 13.3 |
Table 1: Activation Parameters for the Thermal Decomposition of 3-Methyl-3-alkyl-1,2-dioxetanes in Xylenes. The increasing activation energy with bulkier substituents suggests that steric interactions can influence the energy of the transition state for O-O bond cleavage.
Furthermore, the work of Adam and Baader on methyl-substituted dioxetanes demonstrated a clear trend: increasing the number of methyl substituents leads to a significant increase in the yields of both singlet and triplet excited products. acs.org This "methylation effect" is attributed to the longer lifetime of the biradical intermediate in more substituted dioxetanes, which enhances the probability of nonadiabatic transitions to the excited state surfaces. uchicago.edu
| Dioxetane | Triplet Yield (ΦT) x 10^3 | Singlet Yield (ΦS) x 10^5 | ΦT/ΦS |
|---|---|---|---|
| 1,2-Dioxetane | 2.5 | 0.1 | 250 |
| 3-Methyl-1,2-dioxetane | 10 | 0.3 | 333 |
| 3,3-Dimethyl-1,2-dioxetane | 50 | 10 | 50 |
| 3,4,4-Trimethyl-1,2-dioxetane | 150 | 30 | 50 |
| Tetramethyl-1,2-dioxetane | 250 | 100 | 25 |
Table 2: Chemiexcitation Yields in the Thermolysis of Methyl-Substituted 1,2-Dioxetanes. The data shows a general increase in both triplet and singlet yields with increasing methylation. Adapted from the findings of Adam and Baader. acs.org
Based on these established trends, it is reasonable to infer that this compound, with its bulky isopropyl substituents, would also exhibit a significant yield of excited state products upon thermolysis. The steric hindrance from the isopropyl groups would likely prolong the lifetime of the biradical intermediate, thereby enhancing the efficiency of intersystem crossing to the triplet state and nonadiabatic transitions to the singlet excited state. The ratio of triplet to singlet products is expected to be high, a characteristic feature of many simple alkyl-substituted dioxetanes.
Theoretical and Computational Investigations of 3,3 Di Propan 2 Yl 1,2 Dioxetane
Quantum Mechanical Studies of Dioxetane Reactivity
Quantum mechanical methods are indispensable for understanding the intricate electronic-level details of the decomposition of 1,2-dioxetanes. These methods allow for the detailed exploration of the potential energy surface, which governs the molecule's reactivity.
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are fundamental to mapping the potential energy surface (PES) of chemical reactions. For the decomposition of 1,2-dioxetanes, these methods are employed to locate and characterize stationary points, including the reactant, transition states, intermediates, and products. nih.govnih.goviphy.ac.cn The process typically begins with the cleavage of the weak oxygen-oxygen (O-O) bond, leading to a biradical intermediate. Subsequent cleavage of the carbon-carbon (C-C) bond results in the formation of two ketone fragments. In the case of 3,3-Di(propan-2-yl)-1,2-dioxetane, the decomposition would yield acetone (B3395972) and di(propan-2-yl)ketone.
High-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often used to obtain accurate energies for these stationary points. nih.gov The construction of a full-dimensional PES based on such calculations allows for a comprehensive understanding of the reaction dynamics. nih.gov For larger systems, a common strategy is to use a more computationally affordable method to map out the surface and then refine the energies of key points with a higher-level theory.
Table 1: Representative Stationary Points on the Potential Energy Surface of a Dialkyl-1,2-dioxetane Decomposition (Illustrative)
| Species | Description | Relative Energy (kcal/mol) |
| Dioxetane | Ground state reactant | 0 |
| TS (O-O cleavage) | Transition state for O-O bond breaking | ~20-25 |
| Biradical | Intermediate after O-O cleavage | ~ -5 to -10 |
| TS (C-C cleavage) | Transition state for C-C bond breaking | ~5-10 |
| Products | Two ketone molecules | ~ -60 to -70 |
Note: These values are illustrative and based on typical findings for dialkyl-1,2-dioxetanes. The actual values for this compound would require specific calculations.
Density Functional Theory (DFT) offers a computationally less expensive alternative to high-level ab initio methods, making it well-suited for studying larger molecules like this compound. mdpi.com DFT methods, particularly those that incorporate a portion of exact Hartree-Fock exchange (hybrid functionals) like B3LYP and M06-2X, have been shown to provide reliable descriptions of the geometries and relative energies of stationary points in the decomposition of cyclic peroxides. hawaii.edunih.gov
DFT calculations are instrumental in confirming that the decomposition of 1,2-dioxetanes typically proceeds via a stepwise mechanism rather than a concerted one. nih.govresearchgate.net These studies can elucidate the electronic structure of the transition states and intermediates, providing insights into the factors that control the reaction barrier heights. For this compound, the bulky propan-2-yl groups are expected to influence the conformational preferences of the biradical intermediate and the transition states, which can be effectively modeled using DFT.
The chemiluminescence observed in dioxetane decomposition arises from the formation of one of the ketone products in an electronically excited state. Describing this phenomenon requires methods that can accurately treat both the ground and excited electronic states, as well as the non-adiabatic transitions between them. This is where multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) and the second-order perturbation theory based on a CASSCF reference function (CASPT2) become essential. nih.govgitlab.io
The breaking of the O-O and C-C bonds involves significant changes in the electronic structure, leading to near-degeneracies between orbitals that are not well-described by single-reference methods like Hartree-Fock or standard DFT. CASSCF addresses this by including all important electronic configurations in the wavefunction, providing a qualitatively correct description of the bond-breaking processes and the associated biradical intermediates. researchgate.netcore.ac.uk The subsequent application of CASPT2 is crucial for incorporating dynamic electron correlation, which is necessary for obtaining quantitatively accurate energy differences between the ground and excited states. nih.govgitlab.io These calculations are key to predicting the yields of singlet and triplet excited state products, which directly relate to the efficiency of chemiluminescence. nih.govrsc.org
Molecular Dynamics Simulations of Decomposition Kinetics
While quantum mechanical studies of stationary points provide a static picture of a reaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the real-time observation of the chemical transformation.
Ab initio molecular dynamics (AIMD) simulations, where the forces on the atoms are calculated on-the-fly using a quantum mechanical method, can be used to follow the trajectories of the atoms during the decomposition of this compound. nih.gov By initiating simulations from the O-O bond cleavage transition state, it is possible to observe the timescale of the subsequent C-C bond scission. researchgate.netarxiv.orgacs.org
Table 2: Representative Timescales in Dioxetane Decomposition from Molecular Dynamics (Illustrative)
| Event | Timescale (femtoseconds) |
| O-O bond cleavage to biradical formation | < 50 |
| Residence time in biradical "entropic trap" | 30 - 250 |
| C-C bond cleavage and product formation | Variable, dependent on trajectory |
Note: These are typical timescales observed for smaller 1,2-dioxetanes. The specific dynamics for this compound would be influenced by its particular structure.
The transition from the ground electronic state to an excited state, which is the origin of chemiluminescence, occurs at specific molecular geometries known as conical intersections. researchgate.netrsc.org At these points, the potential energy surfaces of two electronic states become degenerate, facilitating efficient non-adiabatic transitions.
Theoretical studies focus on locating these conical intersections and analyzing their accessibility during the decomposition reaction. The topography of the conical intersection seam (the "landscape" where the ground and excited states meet) plays a crucial role in determining whether a trajectory will lead to an excited state product or remain on the ground state surface. rsc.org For the decomposition of 1,2-dioxetanes, conical intersections between the ground state (S₀) and the first singlet (S₁) and triplet (T₁) excited states are of primary interest. The location and energetics of these intersections, which can be computed using methods like CASSCF, are critical for understanding and predicting the chemiluminescence quantum yield of compounds like this compound. researchgate.net
Computational Analysis of Substituent Effects on Dioxetane Stability and Reactivity
The stability and reactivity of 1,2-dioxetanes are intricately linked to the nature of the substituents attached to the four-membered ring. Computational studies have been instrumental in deconvoluting the steric and electronic effects that govern the thermal decomposition of these high-energy molecules. In the case of this compound, the bulky isopropyl groups at the C3 position introduce significant steric strain, which in turn influences the activation barriers for thermolysis. Concurrently, the electronic properties of these alkyl groups play a crucial role in the energetics of the O-O and C-C bond cleavage processes.
Electronic Contributions to O-O and C-C Bond Energetics
The electronic nature of the substituents on the dioxetane ring also plays a critical role in determining the energetics of the O-O and C-C bond cleavage. While isopropyl groups are primarily considered to be sterically bulky, they also contribute to the electronic environment of the molecule through inductive effects. These electronic effects can influence the strength of the peroxide (O-O) bond and the adjacent carbon-carbon (C-C) bond.
Theoretical studies on similar systems have shown that charge distribution within the molecule changes significantly during the thermolysis process. nih.gov For instance, in the thermolysis of coelenterazine-based dioxetanes, a transfer of negative charge from one part of the molecule to the dioxetane ring was observed, leading to the eventual cleavage of the O-O bond. nih.gov Although the isopropyl groups in this compound are not as electronically active as the groups in coelenterazine, their electron-donating nature can still influence the stability of the radical intermediates formed during the stepwise decomposition of the dioxetane ring.
Energy Transfer and Excited State Formation Modeling
The decomposition of 1,2-dioxetanes is a fascinating process that can lead to the formation of electronically excited products, resulting in chemiluminescence. The efficiency of this process is governed by the dynamics of energy transfer from the high-energy dioxetane to the nascent carbonyl products.
Upon thermolysis, this compound is expected to decompose into two molecules of acetone. The energy released during the cleavage of the strained four-membered ring is sufficient to promote one of the resulting acetone molecules to an electronically excited singlet or triplet state. The partitioning between these two states is a crucial aspect of the reaction mechanism.
Modeling of energy transfer in chemiluminescent systems often involves considering different mechanisms, such as Förster-type (through-space) and Dexter-type (through-bond) energy transfer. nih.gov In the unimolecular decomposition of this compound, the energy transfer is an intramolecular process. The efficiency of excited state formation can be influenced by competing non-radiative decay pathways. researchgate.net
Computational studies can provide insights into the potential energy surfaces of the ground and excited states of the decomposing dioxetane. These studies can help to understand the factors that favor the population of the excited state of the carbonyl product over the ground state. The spin state selectivity, i.e., the ratio of triplet to singlet excited states formed, is another important parameter that can be investigated through computational modeling. researchgate.net
In related systems, it has been shown that the total yield of excited states can be quite low, suggesting that other intramolecular processes may compete with the formation of the luminescent species. researchgate.net The study of energy transfer and excited state formation in this compound is essential for understanding its potential as a chemiluminescent source.
Chemiluminescence Phenomenon and Efficiency
The thermal decomposition of 1,2-dioxetanes is a fascinating chemical process wherein a high-energy, four-membered ring peroxide breaks down to yield two carbonyl-containing fragments. This decomposition is often accompanied by the emission of light, a phenomenon known as chemiluminescence. The efficiency and characteristics of this light emission are intimately linked to the structure of the dioxetane, the nature of its substituents, and the surrounding environment.
Advanced Research Topics and Methodological Contributions
Dioxetanes as Probes for Fundamental Reaction Kinetics and Mechanistic Studies
The chemiluminescent decomposition of 1,2-dioxetanes serves as a powerful system for investigating reaction dynamics and mechanisms. The emission of light provides a real-time, non-invasive signal to monitor the progress of the reaction.
The study of chemical reactions within a crystal lattice offers insights into how spatial constraints and molecular packing influence reactivity. Dioxetanes, particularly stable derivatives like adamantylideneadamantane 1,2-dioxetane (B1211799) (Adox), have been instrumental in this field. By monitoring the chemiluminescence (CL) from a single crystal upon heating, researchers can track the reaction's progress in real time. researchgate.netuec.ac.jp
Initial studies on single crystals of Adox heated to 140°C revealed that the thermolytic reaction proceeds with zero-order kinetics for a period, indicating a steady-state condition within the crystal. researchgate.net During this phase, the intensity of the emitted light is proportional to the crystal's volume. researchgate.net This period is followed by a change in kinetics as the crystal structure begins to break down. researchgate.net This methodology demonstrates that crystalline-state CL is a valuable tool for analyzing reaction kinetics and thermal properties, such as thermal diffusivity, within a solid matrix. researchgate.netresearchgate.netnih.gov This technique allows for the analysis of how changes in the crystal's physical properties correlate with the progress of the intracrystalline reaction. researchgate.netnih.gov
The efficiency of chemiluminescence from 1,2-dioxetanes can be significantly influenced by the viscosity of the surrounding medium. rsc.org Studies on the decomposition of dioxetane derivatives in aqueous systems have shown an increase in chemiluminescence intensity with increasing solvent viscosity. rsc.orgrsc.org This phenomenon is often interpreted within the framework of the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism.
In the CIEEL process, an intramolecular electron transfer from an electron-rich moiety to the dioxetane ring initiates the decomposition, leading to the formation of a radical ion pair within a solvent cage. The viscosity of the solvent can affect the dynamics of this caged pair. Higher viscosity can restrict molecular motions that might otherwise lead to non-radiative decay pathways, thereby favoring the pathway that leads to the formation of an excited state and subsequent light emission. rsc.orgresearchgate.net By systematically varying the solvent viscosity and measuring the quantum yields of chemiluminescence, researchers can probe the intimate details of the decomposition mechanism and the nature of the transition states involved. rsc.org
Table 1: Effect of Spiro-unit on Dioxetane Chemiexcitation Rate
| Dioxetane Type | Relative Chemiexcitation Rate (Fold Increase vs. Adamantyl) | Half-life (T1/2) |
|---|---|---|
| Adamantyl-dioxetane | 1 | > 40 s |
| Cyclobutyl-dioxetane | 107 | 5 s |
| Oxetanyl-dioxetane | 2662 | 0.25 s |
This table is generated from data for illustrative purposes and is based on findings related to spirostrain effects on dioxetane decomposition. escholarship.org
Role of Dioxetanes in Radical-Mediated Processes and Peroxyl Radical Cyclization
Dioxetanes are key intermediates in various oxidative processes, particularly those involving radicals. The autoxidation of organic molecules, a process fundamental to polymer degradation and lipid peroxidation, often proceeds through a free-radical chain reaction where peroxyl radicals (ROO•) are central species. nih.govnih.gov
One significant pathway for the formation of dioxetanes involves the intramolecular cyclization of specific peroxyl radicals. acs.orgacs.orgnih.gov For instance, in models of lipid peroxidation, the one-electron oxidation of a hydroperoxide can generate an alkylperoxyl radical. acs.orgacs.org This radical can then cyclize to form a four-membered ring, which, after further steps, leads to a dioxetane. acs.orgresearchgate.net The subsequent decomposition of this dioxetane generates excited-state carbonyl compounds, which are a source of the weak light emission (chemiluminescence) observed during lipid peroxidation. acs.orgacs.orgnih.gov This mechanism provides a crucial link between radical chemistry and the production of electronically excited states in biological systems. acs.orgresearchgate.net Electron Paramagnetic Resonance (EPR) spin-trapping techniques have been used to identify the radical intermediates involved in these cyclization processes, providing experimental support for this pathway. acs.orgacs.orgnih.gov
Development of Chemiluminescent Labels and Reagents for Biochemical Detection Methods (e.g., Western Blotting)
The high sensitivity of chemiluminescence makes 1,2-dioxetanes excellent candidates for use as labels in biochemical assays. scilit.comnih.gov While simple dioxetanes like 3,3-di(propan-2-yl)-1,2-dioxetane are studied for their fundamental properties, it is their stable, triggerable derivatives that are widely used in applications like Western blotting. biosynth.comthermofisher.com
In these applications, a derivative of a stable dioxetane, such as a spiroadamantane-1,2-dioxetane bearing a phenoxy group, is used. thermofisher.comnih.gov This phenoxy group is protected by an enzyme-cleavable moiety. The dioxetane-based substrate is stable and dark, but in the presence of a specific enzyme (like alkaline phosphatase, AP, or horseradish peroxidase, HRP, conjugated to a secondary antibody), the protecting group is removed. thermofisher.comthermofisher.com This cleavage triggers the decomposition of the dioxetane through the CIEEL mechanism, resulting in the emission of light at a specific wavelength. thermofisher.comnih.gov The signal can be captured by X-ray film or a CCD camera, allowing for the detection of minute quantities (picogram to femtogram levels) of a target protein. biosynth.comthermofisher.comthermofisher.com The development of various dioxetane substrates, such as CDP-Star®, has been crucial for achieving high sensitivity and low background noise in these blotting techniques. thermofisher.comthermofisher.com
Fundamental Studies on Energy Transfer Phenomena via Dioxetane-Derived Excited States
The decomposition of a 1,2-dioxetane generates a carbonyl fragment in an electronically excited state. cdnsciencepub.comdtic.milarxiv.org This excited molecule can either relax to the ground state by emitting a photon directly (direct chemiluminescence) or transfer its energy to another molecule, a fluorescent acceptor (or "fluorophore"). core.ac.ukrsc.org This process, known as intramolecular or intermolecular energy transfer, forms the basis for developing chemiluminescent systems with tailored emission properties.
By covalently linking a fluorophore to a dioxetane molecule, the energy from the excited carbonyl can be efficiently transferred to the fluorophore, which then emits its characteristic light. nih.gov This strategy allows for the generation of light at different colors, including into the near-infrared (NIR) region, which is advantageous for biological imaging due to deeper tissue penetration. nih.govnih.gov Studies involving dioxetane-fluorophore conjugates are crucial for understanding the fundamental principles of energy transfer, including the efficiency of the process and its dependence on the distance and orientation between the donor (the excited carbonyl) and the acceptor (the fluorophore). nih.gov These systems serve as miniature laboratories for studying excited-state dynamics and have led to the development of ratiometric probes and sensors. nih.gov
Challenges and Future Perspectives in the Academic Research of this compound and Related Systems
Despite significant advances, the academic study of this compound and its analogs faces ongoing challenges and offers exciting future directions. A primary challenge lies in the synthesis of more complex and functionally diverse dioxetanes. While some are remarkably stable, many are sensitive, requiring specialized handling and purification techniques. cdnsciencepub.com
A major frontier is the development of new-generation dioxetane luminophores that are highly efficient in aqueous environments, a long-standing limitation for many chemiluminescent systems. nih.govrsc.org Recent breakthroughs have shown that modifying the structure of the resulting excited-state emitter can dramatically increase the chemiluminescence quantum yield in water, opening new avenues for in vivo imaging. rsc.org
Future research will likely focus on several key areas:
Rational Design of Probes: Creating highly specific and sensitive "turn-on" chemiluminescent probes for a wider range of biological analytes and disease biomarkers. scilit.comnih.govnih.govresearchgate.net
Multifunctional Systems: Integrating dioxetanes with other functionalities, such as photosensitizers for photodynamic therapy or targeting moieties for cell-specific imaging. nih.gov
Advanced Materials: Incorporating dioxetanes into polymers or soft crystals to create novel mechano-responsive or thermo-responsive materials that signal stress or temperature changes through light emission. researchgate.net
Mechanistic Elucidation: Further unraveling the complex photophysical processes that govern chemiexcitation and energy transfer, including the role of transient radical intermediates and excited charge-transfer states. acs.orgrsc.orgnih.gov
The continued exploration of these unique four-membered ring systems promises to yield not only a deeper fundamental understanding of chemical reactivity and excited-state phenomena but also to generate powerful new tools for diagnostics, materials science, and bioimaging. scilit.comrsc.org
Q & A
Q. What synthetic methods are employed to prepare 3,3-di(propan-2-yl)-1,2-dioxetane?
The synthesis typically involves photosensitized singlet oxygenation of dienes or alkenes. For example, 3,3-dimethyl-4-[2-methyl-1-propenyl]-1,2-dioxetane was synthesized via singlet oxygen addition to 2,5-dimethyl-2,4-hexadiene under controlled conditions (0°C/0.1 Torr) . Alkyl substituents (e.g., isopropyl groups) enhance stability by reducing ring strain and steric hindrance, as seen in derivatives like 3,3,4-trimethyl-1,2-dioxetane .
Q. How do substituents influence the thermal stability of this compound?
Substituents like isopropyl groups stabilize the dioxetane ring through steric interactions and electron-donating effects. Computational studies (B3LYP/6-31G(d)) show that bulky substituents increase rotational barriers, reducing decomposition rates. For instance, adamantyl substituents raise stability by ~10 kJ/mol compared to simpler alkyl groups . Experimental data correlate longer C-C bond lengths with higher stability, as observed in bisadamantylidene derivatives .
Q. What experimental techniques quantify chemiluminescence efficiency in 1,2-dioxetanes?
Activation parameters (ΔG*, ΔH*) are determined via Arrhenius plots of thermolysis rates. For example, 3,3-bis(p-anisyl)-1,2-dioxetane in benzene shows ΔH* = 20.2 kcal/mol and ΔS* = -6.8 eu . Emission spectra and quantum yields are measured using fluorimeters, with solvent polarity and fluorophore additives (e.g., anthracene) modulating light output .
Advanced Research Questions
Q. What mechanistic insights explain the chemiexcitation efficiency in this compound decomposition?
The concerted biradical-like mechanism is widely supported: O-O bond cleavage precedes C-C bond rupture, generating excited carbonyl products. Multi-configurational CASPT2//CASSCF calculations reveal singlet-triplet surface crossings, with substituents like methyl groups increasing triplet:singlet ratios (e.g., 3-acetyl-4,4-dimethyl-1,2-dioxetane has Φ_CL = 0.1% and Φ_T:Φ_S ≈ 10:1) . Electron-donating groups stabilize transition states, enhancing excitation yields .
Q. How can computational methods predict substituent effects on dioxetane reactivity?
DFT (B3LYP/6-31G(d)) and ab initio methods optimize geometries and calculate activation barriers. For example, AM1/PM3 methods inadequately model dihedral angles in small rings, while B3LYP accurately predicts O-O and C-C bond lengths in adamantyl derivatives . Linear correlations between C-C bond length and ΔG* (R² > 0.9) validate substituent-driven stabilization .
Q. What strategies improve chemiluminescent signal detection in bioanalytical assays using dioxetanes?
FRET-based systems integrate dioxetanes with semiconducting polymers (e.g., CN-PPV). Doping 1,2-dioxetane into PS-COOH nanoparticles (32 nm diameter) enhances Förster resonance efficiency, achieving 10-fold signal amplification . Alkaline phosphatase (ALP)-triggered dephosphorylation of AMPPD generates sustained light emission, enabling ultrasensitive DNA glycosylase detection (LOD < 0.1 U/mL) .
Q. How do radical intermediates from hydroxymethyl-substituted dioxetanes contribute to oxidative DNA damage?
Hydroxymethyl groups (e.g., in HTMD) generate α-cleavage radicals during thermolysis, oxidizing guanine residues in DNA. Plasmid cleavage assays show HTMD induces 5× more single-strand breaks than alkyl-substituted analogs (e.g., TMD). Radical trapping experiments confirm hydroxyl and methylperoxyl radicals as primary genotoxic agents .
Contradictions and Open Debates
- Decomposition Mechanism : While supports a biradical pathway for 3,3-bis(tert-anisyl)-1,2-dioxetane (ΔH* = 20.9 kcal/mol in benzene), argues for a concerted mechanism in parent dioxetanes, with CASSCF calculations showing simultaneous O-O and C-C bond elongation .
- Computational Accuracy : Semiempirical methods (AM1/PM3) poorly model dihedral angles in small rings, favoring DFT for structural predictions, yet their correlation with experimental ΔG* remains contentious .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
